molecular formula C13H11N3O B2917053 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile CAS No. 875703-46-1

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile

Cat. No.: B2917053
CAS No.: 875703-46-1
M. Wt: 225.251
InChI Key: MDNBZMASKPMILV-UHFFFAOYSA-N
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Description

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol . This compound is characterized by the presence of an aminopyridinyl group linked to a phenylacetonitrile moiety through an ether linkage.

Preparation Methods

The synthesis of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability .

Chemical Reactions Analysis

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biochemical Research: The compound is employed in studies related to enzyme inhibition, receptor binding, and protein interactions.

    Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

    Environmental Research: The compound is investigated for its potential use in environmental monitoring and remediation.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenylacetonitrile moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile can be compared with similar compounds, such as:

Properties

IUPAC Name

2-[4-(5-aminopyridin-2-yl)oxyphenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-8-7-10-1-4-12(5-2-10)17-13-6-3-11(15)9-16-13/h1-6,9H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNBZMASKPMILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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